molecular formula C13H14O3 B14257668 4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one CAS No. 235428-45-2

4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one

Cat. No.: B14257668
CAS No.: 235428-45-2
M. Wt: 218.25 g/mol
InChI Key: XKBMDVOCHVBVMT-UHFFFAOYSA-N
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Description

4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxy group at the 4-position and an octa-2,4,6-trien-2-yl group at the 6-position of the pyranone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the condensation of a suitable aldehyde with a malonate ester, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by acidification to obtain the desired pyranone.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyranone ring to a dihydropyranone.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of dihydropyranone derivatives.

    Substitution: Formation of alkylated or acylated pyranone derivatives.

Scientific Research Applications

4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the conjugated triene system may play a crucial role in its biological activity by interacting with enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2H-pyran-2-one: A simpler analog without the octa-2,4,6-trien-2-yl group.

    6-Alkyl-4-hydroxy-2H-pyran-2-one: Compounds with different alkyl groups at the 6-position.

    4-Hydroxy-6-phenyl-2H-pyran-2-one: A compound with a phenyl group instead of the octa-2,4,6-trien-2-yl group.

Uniqueness

4-Hydroxy-6-(octa-2,4,6-trien-2-yl)-2H-pyran-2-one is unique due to the presence of the octa-2,4,6-trien-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and interaction with biological targets compared to simpler pyranone derivatives.

Properties

CAS No.

235428-45-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

4-hydroxy-6-octa-2,4,6-trien-2-ylpyran-2-one

InChI

InChI=1S/C13H14O3/c1-3-4-5-6-7-10(2)12-8-11(14)9-13(15)16-12/h3-9,14H,1-2H3

InChI Key

XKBMDVOCHVBVMT-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=C(C)C1=CC(=CC(=O)O1)O

Origin of Product

United States

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